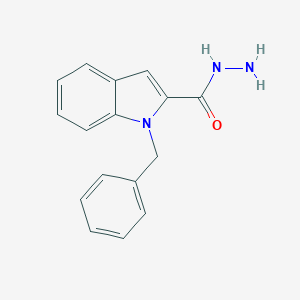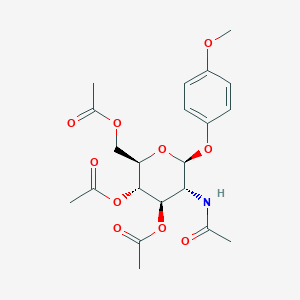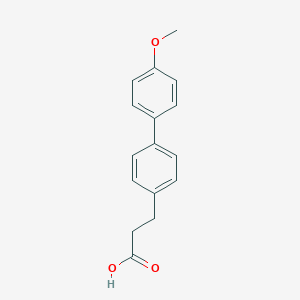![molecular formula C25H23NO B463085 9-{4-[benzyl(methyl)amino]-2-butynyl}-9H-fluoren-9-ol CAS No. 371951-57-4](/img/structure/B463085.png)
9-{4-[benzyl(methyl)amino]-2-butynyl}-9H-fluoren-9-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-{4-[benzyl(methyl)amino]-2-butynyl}-9H-fluoren-9-ol is a complex organic compound that belongs to the class of fluorenols. This compound is characterized by the presence of a fluoren-9-ol core structure, which is substituted with a benzyl(methyl)amino group and a but-2-ynyl chain. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-{4-[benzyl(methyl)amino]-2-butynyl}-9H-fluoren-9-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoren-9-ol Core: The fluoren-9-ol core can be synthesized through the reduction of fluorenone using a reducing agent such as sodium borohydride.
Substitution with Benzyl(methyl)amino Group:
Attachment of the But-2-ynyl Chain: The but-2-ynyl chain can be attached through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
9-{4-[benzyl(methyl)amino]-2-butynyl}-9H-fluoren-9-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the fluoren-9-ol core can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield fluorenone derivatives, while substitution reactions can produce a variety of substituted fluoren-9-ol compounds.
科学研究应用
9-{4-[benzyl(methyl)amino]-2-butynyl}-9H-fluoren-9-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to investigate the interactions of fluorenol derivatives with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 9-{4-[benzyl(methyl)amino]-2-butynyl}-9H-fluoren-9-ol involves its interaction with specific molecular targets and pathways. The benzyl(methyl)amino group can interact with various enzymes and receptors, modulating their activity. The fluoren-9-ol core can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
9-[4-[2-Hydroxyethyl(methyl)amino]but-2-ynyl]fluoren-9-ol: This compound has a similar structure but with a hydroxyethyl group instead of a benzyl group.
9-[4-[Dimethylamino]but-2-ynyl]fluoren-9-ol: This compound features a dimethylamino group instead of a benzyl(methyl)amino group.
Uniqueness
The presence of the benzyl(methyl)amino group in 9-{4-[benzyl(methyl)amino]-2-butynyl}-9H-fluoren-9-ol imparts unique chemical and biological properties to the compound. This structural feature can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and industrial applications.
属性
CAS 编号 |
371951-57-4 |
|---|---|
分子式 |
C25H23NO |
分子量 |
353.5g/mol |
IUPAC 名称 |
9-[4-[benzyl(methyl)amino]but-2-ynyl]fluoren-9-ol |
InChI |
InChI=1S/C25H23NO/c1-26(19-20-11-3-2-4-12-20)18-10-9-17-25(27)23-15-7-5-13-21(23)22-14-6-8-16-24(22)25/h2-8,11-16,27H,17-19H2,1H3 |
InChI 键 |
SFZKDHRWZHYASG-UHFFFAOYSA-N |
SMILES |
CN(CC#CCC1(C2=CC=CC=C2C3=CC=CC=C31)O)CC4=CC=CC=C4 |
规范 SMILES |
CN(CC#CCC1(C2=CC=CC=C2C3=CC=CC=C31)O)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-ethyl-12,12-dimethyl-5-phenacylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B463012.png)
![2-{[(4-Methylphenyl)sulfonyl]methyl}acrylonitrile](/img/structure/B463013.png)

![5-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-11-methyl-4-prop-2-enyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B463035.png)
![4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B463070.png)

![N-(4-bromophenyl)-3-iminobenzo[f]chromene-2-carboxamide](/img/structure/B463073.png)
![6-methoxy-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one](/img/structure/B463074.png)
![6-bromo-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one](/img/structure/B463075.png)
![9-[4-(Azepan-1-yl)but-2-ynyl]fluoren-9-ol](/img/structure/B463081.png)

![4-[(5-Chloro-2-furyl)methylene]-3-methyl-2-pentenedioic acid](/img/structure/B463094.png)
![2-Benzyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B463142.png)
![Methyl {[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetate](/img/structure/B463159.png)
